2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide
Description
The compound 2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide features a benzamide core linked to a 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole moiety via a methylene bridge.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c1-21-13(10-6-4-7-12(10)20-21)9-19-15(22)11-5-2-3-8-14(11)23-16(17)18/h2-3,5,8,16H,4,6-7,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYOSYXLXOFLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CC=CC=C3SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Construction of the 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole Moiety
The pyrazole ring is synthesized via cyclization strategies:
a. Pyrazole Formation via Hydrazine Cyclocondensation
-
Precursor : Cyclopentenone derivatives react with methylhydrazine to form the pyrazole core.
-
Conditions : Acid catalysis (e.g., acetic acid) or base-mediated tautomer control (e.g., Ca(OH)₂) .
-
Example :
b. Cyclopentane Ring Formation
-
Method : Intramolecular cyclization of allyl/propargyl-substituted pyrazoles using Pd-catalyzed cross-coupling or radical cyclization .
Coupling of Benzamide and Pyrazole Moieties
-
Reductive Amination : Reaction of the pyrazole-methylamine with a benzaldehyde intermediate (e.g., NaBH₃CN in MeOH) .
-
Example :
Functionalization and Stability Studies
-
Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the pyrazole-benzamide conformation (observed via XRD) .
-
Oxidative Stability : The SCF₂H group resists oxidation under ambient conditions but degrades in strong acidic media (e.g., HCl/MeOH) .
Key Reaction Data Table
Spectroscopic Characterization
Comparison with Similar Compounds
Core Structural Features
The target compound shares a benzamide scaffold with several analogs, but its cyclopenta[c]pyrazole core and difluoromethylthio substituent distinguish it from others. Key structural analogs include:
Key Observations:
- Heterocyclic Core Variations: The cyclopenta[c]pyrazole in the target compound contrasts with thieno[3,4-c]pyrazole (–4) or triazolo-pyridine () cores in analogs.
- Substituent Effects : The difluoromethylthio group (-S-CF₂H) offers moderate electronegativity and steric bulk, distinct from the trifluoromethyl (-CF₃, ) or methyl () groups. This may enhance metabolic stability compared to -CF₃ .
- Tautomerism : Analogous to ’s triazole-thione tautomers, the target compound’s pyrazole core could exhibit tautomeric behavior, though spectral confirmation is required .
Functional and Application-Based Comparisons
- Agrochemical Potential: Flutolanil () demonstrates benzamides’ utility in pesticides. The target compound’s difluoromethylthio group may improve soil persistence or target binding compared to -CF₃ or -OCH₃ substituents .
- Pharmaceutical Relevance: Patent compounds () with triazolo-pyridine cores highlight benzamides’ versatility in drug design. The target’s cyclopenta[c]pyrazole core could offer novel kinase or enzyme inhibition profiles.
Q & A
Q. What are the recommended synthetic routes for 2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from cyclopenta[c]pyrazole and benzamide precursors. Key steps include:
- Thioether formation : Reacting a difluoromethylthiolating agent (e.g., ClSCFH) with a benzamide intermediate under basic conditions (e.g., NaH in DMF) .
- Amide coupling : Utilizing coupling reagents like EDC/HOBt to link the thioether-modified benzamide to the cyclopenta[c]pyrazole core .
- Optimization : Temperature (40–80°C), solvent choice (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) are critical for yield and purity. Reaction progress is monitored via TLC or HPLC .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond lengths/angles for stereochemical validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in:
- Assay conditions : Variability in cell lines (e.g., HeLa vs. HEK293), incubation times, or concentrations .
- Compound purity : Impurities >5% can skew results. Validate purity via HPLC (>95%) and control for degradation products .
- Mechanistic context : Use target-specific assays (e.g., kinase inhibition vs. cytotoxicity) to clarify mode of action .
Q. What experimental design strategies are recommended for evaluating pharmacological potential?
A tiered approach is advised:
- In silico screening : Molecular docking (AutoDock Vina) predicts binding affinity to targets like kinases or GPCRs .
- In vitro assays : Dose-response curves (IC) in cell-based models (e.g., cancer lines) and ADMET profiling (e.g., hepatic microsomal stability) .
- In vivo validation : Pharmacokinetic studies in rodent models to assess bioavailability and toxicity .
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
- Structural modifications : Introduce polar groups (e.g., -OH, -COOH) or employ prodrug strategies (e.g., esterification) .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- Co-crystallization : Design co-crystals with pharmaceutically acceptable co-formers to improve dissolution rates .
Methodological Challenges
Q. How should researchers approach crystallographic data refinement for this compound?
Q. What strategies mitigate synthetic by-products during large-scale production?
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates .
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .
Data Interpretation and Reporting
Q. How should conflicting spectroscopic data (e.g., NMR shifts) be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
